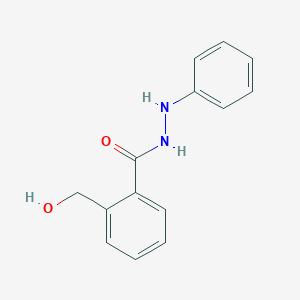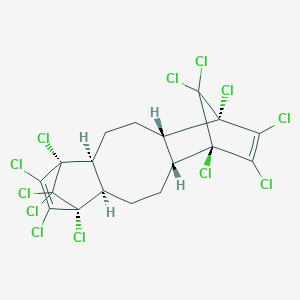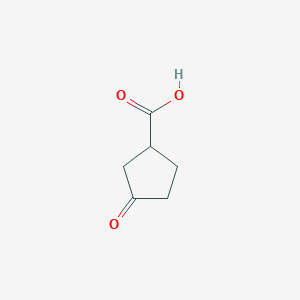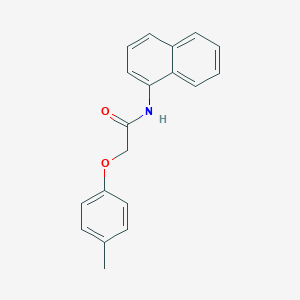![molecular formula C33H39NO3 B171432 [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate CAS No. 118364-82-2](/img/structure/B171432.png)
[4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate, also known as OCPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OCPB belongs to the family of liquid crystals, which are widely used in the manufacturing of electronic devices, display panels, and optical devices. In recent years, OCPB has been extensively studied for its unique physical and chemical properties, making it a promising candidate for various scientific applications.
Mecanismo De Acción
The mechanism of action of [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate is not fully understood, but it is believed to be related to its unique molecular structure. [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate contains a flexible alkyl chain and a rigid aromatic ring, which allows it to form a layered structure in the liquid crystal phase. The layered structure of [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate is responsible for its unique optical properties, such as birefringence and polarization, which make it an ideal candidate for various scientific applications.
Efectos Bioquímicos Y Fisiológicos
Due to its potential applications in various fields, [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate has been extensively studied for its biochemical and physiological effects. However, there is limited information available on the toxicological and pharmacological properties of [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate. Therefore, further studies are needed to determine the potential risks associated with the use of [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate exhibits several advantages for use in scientific research, such as its high thermal stability, low viscosity, and excellent optical properties. However, [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate also has several limitations, such as its high cost and limited availability. Therefore, researchers should carefully consider the advantages and limitations of [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate before using it in their experiments.
Direcciones Futuras
There are several future directions for the study of [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate, including its potential applications in the field of liquid crystals, organic electronics, and optoelectronics. Further studies are needed to determine the toxicological and pharmacological properties of [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate, as well as its potential applications in other scientific fields. Additionally, researchers should explore alternative synthesis methods for [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate to improve its yield and reduce its cost.
Métodos De Síntesis
The synthesis of [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate involves the reaction of 4-(4-octoxyphenyl)phenol with 3-cyano-4-[(2S)-2-methylbutyl]benzoyl chloride in the presence of a base catalyst. The reaction takes place in a solvent system at a specific temperature and pressure, resulting in the formation of [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate as a white solid. The purity and yield of [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate can be further improved by various purification techniques, such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
[4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate has been extensively studied for its potential applications in various scientific fields. In the field of liquid crystals, [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate has been used as a key component in the manufacturing of advanced electronic devices, such as liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate exhibits unique physical and chemical properties, such as high thermal stability, low viscosity, and excellent optical properties, making it an ideal candidate for these applications.
Propiedades
Número CAS |
118364-82-2 |
|---|---|
Nombre del producto |
[4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate |
Fórmula molecular |
C33H39NO3 |
Peso molecular |
497.7 g/mol |
Nombre IUPAC |
[4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate |
InChI |
InChI=1S/C33H39NO3/c1-4-6-7-8-9-10-21-36-31-17-13-26(14-18-31)27-15-19-32(20-16-27)37-33(35)29-12-11-28(22-25(3)5-2)30(23-29)24-34/h11-20,23,25H,4-10,21-22H2,1-3H3/t25-/m0/s1 |
Clave InChI |
QJSXHUTWKUHIAH-VWLOTQADSA-N |
SMILES isomérico |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)C[C@@H](C)CC)C#N |
SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)CC(C)CC)C#N |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)CC(C)CC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B171367.png)
![2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile](/img/structure/B171379.png)

![1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-](/img/structure/B171399.png)





![N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide](/img/structure/B171425.png)